5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]pentanamide
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Overview
Description
5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]pentanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperazine ring, a pyridine ring, and a benzothiazole moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]pentanamide typically involves multi-step organic reactions. One common method includes the reaction of 4-(pyridin-2-yl)piperazine with a suitable acylating agent to form the intermediate compound. This intermediate is then reacted with 4,5,6,7-tetrahydro-1,3-benzothiazole-2-thione under specific conditions to yield the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade solvents, automated reaction systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]pentanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]pentanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-oxo-5-(4-(pyrimidin-2-yl)piperazin-1-yl)pentanoic acid
- 5-(4-isopropylpiperazin-1-yl)pyridin-2-amine
Uniqueness
What sets 5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]pentanamide apart is its unique combination of functional groups and structural features
Properties
Molecular Formula |
C21H27N5O2S |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
5-oxo-5-(4-pyridin-2-ylpiperazin-1-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pentanamide |
InChI |
InChI=1S/C21H27N5O2S/c27-19(24-21-23-16-6-1-2-7-17(16)29-21)9-5-10-20(28)26-14-12-25(13-15-26)18-8-3-4-11-22-18/h3-4,8,11H,1-2,5-7,9-10,12-15H2,(H,23,24,27) |
InChI Key |
MGNUYJZITSYFTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)CCCC(=O)N3CCN(CC3)C4=CC=CC=N4 |
Origin of Product |
United States |
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